4-phenyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Phenyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-phenyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrole derivatives, which are known to bind to their targets and induce changes in their function .
Biochemical Pathways
Similar compounds such as indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown promising results as dna gyrase inhibitors , suggesting that this compound may also have significant effects at the molecular and cellular level.
Action Environment
It is known that the chemical environment can significantly impact the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
4-phenyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzyme active sites, where it can act as an inhibitor or activator. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, leading to changes in phosphorylation states of key signaling proteins . These alterations can impact gene expression by influencing transcription factor activity, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing ATP from accessing the active site and thus inhibiting phosphorylation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors, altering their ability to bind to DNA and regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to this compound has been associated with sustained changes in cellular signaling pathways and gene expression, leading to altered cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the reaction of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
4-Phenyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This compound shares a similar pyrrole core but has additional carboxylic acid groups, influencing its reactivity and applications.
Indole derivatives: These compounds, like indole-2-carboxylic acid, have a similar aromatic structure and are used in various biological applications.
Uniqueness: 4-Phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in scientific research.
Properties
IUPAC Name |
4-phenyl-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTKWYVBYDXQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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